
N,N'-bis(4-bromophenyl)propanediamide
Overview
Description
N,N’-bis(4-bromophenyl)propanediamide is an organic compound with the molecular formula C15H12Br2N2O2 It is characterized by the presence of two bromophenyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-bromophenyl)propanediamide typically involves the reaction of 4-bromoaniline with a suitable propanediamide precursor. One common method is the condensation reaction between 4-bromoaniline and malonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the malonyl chloride.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-bromophenyl)propanediamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-bromophenyl)propanediamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amide groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Overview
- Chemical Formula : C15H12Br2N2O2
- Molecular Weight : 367.07 g/mol
- CAS Number : 105678-71-5
The compound features two bromophenyl groups attached to a propanediamide backbone, which enhances its reactivity and biological activity. The presence of bromine atoms allows for diverse chemical interactions, making it a valuable building block in organic synthesis and materials science.
Scientific Research Applications
N,N'-bis(4-bromophenyl)propanediamide has several notable applications across different scientific domains:
Organic Synthesis
This compound serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it a versatile reagent in organic chemistry.
Materials Science
In materials science, this compound is explored for developing new materials with specific properties, including polymers and resins. Its structural features contribute to the formation of materials with enhanced mechanical and thermal properties.
Biological Studies
The compound has been investigated for its interactions with biological macromolecules, showing potential as an antimicrobial and anticancer agent. The brominated phenyl groups facilitate binding with specific enzymes or receptors, influencing biological processes.
Medicinal Chemistry
This compound is being explored as a precursor for pharmaceutical compounds. Its unique chemical structure allows researchers to modify it to develop new drugs targeting various diseases.
Case Studies
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. In vitro tests demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.
- Cancer Research : Research indicates that this compound can induce apoptosis in cancer cells through its interaction with specific cellular pathways. In a study involving breast cancer cell lines, treatment with this compound resulted in decreased cell viability and increased markers of apoptosis.
- Corrosion Inhibition : A study investigated the use of this compound as a corrosion inhibitor for Q235 steel in sulfuric acid solutions. Results indicated that the compound effectively reduced corrosion rates, showcasing its potential application in industrial settings.
Mechanism of Action
The mechanism of action of N,N’-bis(4-bromophenyl)propanediamide involves its interaction with molecular targets through its functional groups. The bromine atoms and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-chlorophenyl)propanediamide: Similar structure but with chlorine atoms instead of bromine.
N,N’-bis(4-fluorophenyl)propanediamide: Contains fluorine atoms instead of bromine.
N,N’-bis(4-iodophenyl)propanediamide: Iodine atoms replace the bromine atoms.
Uniqueness
N,N’-bis(4-bromophenyl)propanediamide is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, affecting the compound’s behavior in chemical reactions and interactions.
Biological Activity
N,N'-bis(4-bromophenyl)propanediamide is a compound of significant interest due to its unique structural features and biological activities. This article provides an in-depth examination of the compound's biological properties, mechanisms of action, and potential applications based on available research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of propanediamides can induce apoptosis in leukemia cells, suggesting that this compound may possess similar capabilities .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of protein-ligand interactions. The compound has been shown to interact with specific enzymes, potentially inhibiting their activity and disrupting critical biochemical pathways involved in cell proliferation and survival.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N'-bis(4-fluorophenyl)propanediamide | Fluorine substituents | Stronger binding affinity due to electronegative fluorine |
N,N'-bis(4-chlorophenyl)propanediamide | Chlorine substituents | Different biological activity profile |
This compound | Bromine substituents | Enhanced reactivity due to larger atomic size |
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various propanediamides on human cancer cell lines. Results showed that this compound significantly reduced cell viability in leukemia cells, indicating its potential as an anticancer agent .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with protein kinases revealed that it could effectively inhibit kinase activity, which is crucial for regulating cellular functions such as growth and metabolism .
Potential Applications
The biological activities exhibited by this compound suggest several potential applications:
- Pharmaceutical Development : Given its anticancer properties, this compound could serve as a lead structure for developing new anticancer drugs.
- Agricultural Chemistry : Similar compounds have shown promise as herbicides due to their ability to inhibit photosynthesis in plants.
- Biochemical Research : The compound can be utilized in studies involving enzyme inhibition and protein interactions, contributing to our understanding of various biochemical pathways.
Properties
IUPAC Name |
N,N'-bis(4-bromophenyl)propanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVAKTGWODYESP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367962 | |
Record name | N~1~,N~3~-Bis(4-bromophenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105678-71-5 | |
Record name | N~1~,N~3~-Bis(4-bromophenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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